Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate
Description
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 4-[2-[2-(4-methoxycarbonylphenoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-23-19(21)15-3-7-17(8-4-15)26-13-11-25-12-14-27-18-9-5-16(6-10-18)20(22)24-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
PLGRYUBAQRRYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzoic acid with ethylene glycol to form an intermediate, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid. The final product is obtained through purification processes like recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and etherification reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with biological targets relevant to various diseases.
- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
- Anticancer Properties : The presence of methoxy and carbonyl groups may enhance the compound's ability to act as an anticancer agent by modulating pathways involved in cell proliferation and apoptosis. Research into related compounds has demonstrated significant cytotoxic effects against various cancer cell lines .
Material Science
The compound's unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : this compound can be utilized as a monomer in polymerization reactions to create functionalized polymers. These polymers can exhibit enhanced thermal stability and flexibility, making them suitable for various industrial applications.
- Coating Applications : The compound's properties suggest it could be used in formulations for protective coatings that require resistance to environmental degradation and improved adhesion to substrates .
Environmental Applications
The environmental impact of chemical compounds is an increasingly important area of research. This compound may have applications in this field as well.
- Biodegradability Studies : Understanding the degradation pathways of such compounds can inform their environmental safety. Compounds with similar structures have been studied for their biodegradability, revealing that modifications can lead to increased breakdown rates in natural environments.
- Pollutant Remediation : The compound could potentially be employed in the remediation of contaminated sites due to its ability to bind with certain pollutants, thereby facilitating their removal from the environment .
Case Study 1: Anti-inflammatory Activity
A study published in Scientific Reports explored the anti-inflammatory effects of compounds structurally similar to this compound. The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications .
Case Study 2: Polymer Development
Research conducted at a leading polymer science institute demonstrated the successful incorporation of this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating their potential for high-performance applications.
Case Study 3: Environmental Impact Assessment
A comprehensive study focused on the environmental impact of similar benzoate derivatives revealed insights into their degradation pathways. The findings suggested that modifications such as those present in this compound could enhance biodegradability, making them safer alternatives for industrial use.
Mechanism of Action
The mechanism by which Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and ether groups facilitate binding to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Analogs :
Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate () Structure: Replaces one methoxycarbonyl group with a formyl (-CHO) substituent at the meta position. Molecular Formula: C₁₇H₁₆O₅ (MW: 300.31 g/mol). However, it reduces steric bulk compared to methoxycarbonyl.
Methyl 3,5-dichloro-4-[2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy]benzoate () Structure: Incorporates chlorine atoms at the 3,5-positions of one benzene ring and a chlorine at the 2-position of the adjacent ring. Molecular Formula: C₁₈H₁₅Cl₃O₆ (MW: 433.67 g/mol). Impact: Chlorination significantly increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability in bioactive applications.
Comparison Table :
*Estimated based on molecular formula C₁₈H₂₀O₈.
Variations in Ester Groups and Linkers
Key Analogs :
Ethyl 2-{[4-(ethoxycarbonyl)phenoxy]methyl}benzoate () Structure: Uses ethyl esters instead of methyl and a methylene (-CH₂-) linker instead of ethoxy chains. Molecular Formula: C₁₉H₂₀O₅ (MW: 328.36 g/mol). Impact: Ethyl esters increase hydrophobicity, while the methylene linker reduces conformational flexibility compared to ethoxy bridges.
Comparison Table :
Functional Group Additions for Bioactivity
Key Analogs :
Methyl 4-(2-bromoethoxy)benzoate ()
- Structure : Contains a bromo substituent on the ethoxy chain.
- Molecular Formula : C₁₀H₁₁BrO₃ (MW: 259.10 g/mol).
- Impact : The bromine atom enhances electrophilicity, making it a precursor for nucleophilic substitutions (e.g., triazole derivatives). Shows 88.6% inhibition against Rhizoctonia solani AG1 at 200 μg/mL .
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate ()
- Structure : Features an allyl group and methoxy substituents.
- Molecular Formula : C₁₈H₁₈O₄ (MW: 298.33 g/mol).
- Impact : The allyl group enables polymerization or further functionalization, while the methoxy groups contribute to π-π stacking in crystal structures .
Biological Activity
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The compound features multiple functional groups that contribute to its biological activity, including methoxycarbonyl and phenoxy groups.
Structural Formula
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is essential for combating oxidative stress in cells, which can lead to various diseases.
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound has been tested against various microbial strains, demonstrating efficacy in inhibiting bacterial growth, which positions it as a candidate for developing new antimicrobial agents.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. Results showed a significant reduction in free radical activity, indicating strong antioxidant potential.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound A | 25 | 30 |
| This compound | 20 | 28 |
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced TNF-alpha levels in macrophages by approximately 40% at a concentration of 50 µM, showcasing its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
Testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What is the standard synthetic route for Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate, and how are reaction conditions optimized?
The synthesis involves sequential etherification and esterification steps. A typical pathway includes:
- Step 1 : Coupling of 4-(methoxycarbonyl)phenol with ethylene glycol derivatives (e.g., diethylene glycol ditosylate) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
- Step 2 : Final esterification using methyl iodide or methanol/H₂SO₄ to introduce the terminal methoxy group.
Optimization strategies : - Control reaction time (12–24 hrs) to minimize side products like unreacted intermediates.
- Use excess tosylate derivatives (1.5–2.0 equiv) to drive ether bond formation.
- Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with ¹H NMR (e.g., δ 3.8–4.5 ppm for ethoxy protons) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 3.8–4.5 ppm (ethoxy and methoxy groups) and aromatic protons at δ 6.8–8.0 ppm .
- ¹³C NMR: Carbonyl signals at ~165–170 ppm (ester groups) and ether carbons at 60–70 ppm.
- X-ray crystallography : Resolves ethoxyethoxy linker conformation and steric effects, as seen in related benzoate esters (e.g., bond angles of 110–120°) .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (C₂₀H₂₂O₈, calc. 390.13) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH P95/P99) if handling powders .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .
- First aid : For accidental inhalation, move to fresh air; for skin contact, wash with soap and water. Contact poison control if symptoms persist .
Advanced Research Questions
Q. How can researchers address low yields in the final esterification step of the synthesis?
Low yields (~40–50%) often result from incomplete activation of hydroxyl intermediates. Solutions include:
- Catalyst optimization : Replace H₂SO₄ with milder catalysts like DMAP (4-dimethylaminopyridine) to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs at 80°C, improving efficiency .
- Purification : Use column chromatography (silica gel, gradient elution with 20–50% ethyl acetate/hexane) to isolate the target compound from unreacted starting materials .
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Scenario : Discrepancies in ethoxy linker conformation (NMR suggests free rotation; X-ray shows fixed geometry).
- Resolution :
- Perform variable-temperature NMR to assess rotational barriers (e.g., coalescence temperature analysis).
- Compare with computational models (DFT calculations) to validate crystallographic data .
- Use 2D NOESY to detect spatial proximity between ethoxy protons and aromatic rings .
Q. What are the design strategies for modifying the ethoxyethoxy linker to enhance solubility or biological activity?
- Linker elongation : Replace ethoxy groups with longer PEG chains (e.g., triethylene glycol) to improve aqueous solubility for drug delivery applications .
- Functionalization : Introduce sulfonate groups at terminal ethoxy positions to increase polarity and reduce logP .
- Bioisosteric replacement : Substitute the benzoate core with thiadiazole rings (as in structurally related compounds) to modulate receptor binding .
Q. How can researchers evaluate the compound’s stability under varying pH conditions?
- Experimental design :
- Findings : Esters hydrolyze rapidly at pH >10 (t½ <6 hrs), while acidic conditions (pH 2–4) show minimal degradation .
Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) by immobilizing the compound on a sensor chip and flowing target proteins .
- Molecular docking : Simulate interactions using software like AutoDock Vina, focusing on hydrogen bonding with ester carbonyl groups .
- Enzyme inhibition assays : Test activity against kinases or hydrolases (e.g., IC₅₀ determination via fluorogenic substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
